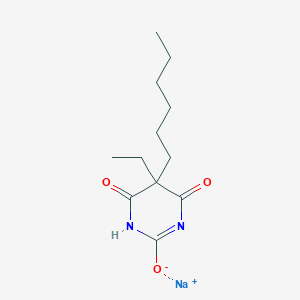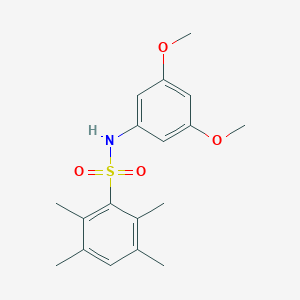
Hexethal sodium
概要
説明
Hexethal sodium, also known as sodium 5-ethyl-5-hexylbarbiturate, is a barbiturate derivative that was invented in the 1940s. It has sedative, anxiolytic, muscle relaxant, and anticonvulsant properties. This compound was primarily used as an anesthetic in veterinary medicine due to its fast onset of action and short duration of effects .
準備方法
Synthetic Routes and Reaction Conditions: Hexethal sodium is synthesized through the reaction of 5-ethyl-5-hexylbarbituric acid with sodium hydroxide. The reaction typically involves dissolving 5-ethyl-5-hexylbarbituric acid in a suitable solvent, such as ethanol, and then adding sodium hydroxide to form the sodium salt. The reaction is carried out under controlled temperature and pH conditions to ensure the complete conversion of the acid to its sodium salt form .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and filtration to obtain the final product in its pure form .
化学反応の分析
Types of Reactions: Hexethal sodium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding barbituric acid derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other cations or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Barbituric acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted barbiturates.
科学的研究の応用
Hexethal sodium has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying barbiturate chemistry.
Biology: Investigated for its effects on the central nervous system and its potential use in neuropharmacology.
Medicine: Explored for its anesthetic properties and potential therapeutic applications in treating anxiety and convulsions.
Industry: Utilized in the development of veterinary anesthetics and muscle relaxants.
作用機序
Hexethal sodium exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This binding increases the duration of time for which the chloride ion channel remains open, leading to hyperpolarization of the neuronal membrane and inhibition of neuronal firing. The prolonged inhibitory effect of GABA results in the sedative, anxiolytic, and anticonvulsant properties of this compound .
類似化合物との比較
Hexethal sodium is similar to other barbiturates such as pentobarbital and thiopental. it is unique in its fast onset of action and short duration of effects, making it particularly suitable for use as an anesthetic in veterinary medicine. Other similar compounds include:
Pentobarbital: Used for its sedative and hypnotic properties.
Thiopental: Known for its rapid induction of anesthesia.
Hexobarbital: Another barbiturate with hypnotic and sedative effects
This compound stands out due to its specific pharmacokinetic profile, which allows for quick onset and short duration of action, making it ideal for short procedures and rapid recovery .
特性
IUPAC Name |
sodium;5-ethyl-5-hexyl-4,6-dioxo-1H-pyrimidin-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3.Na/c1-3-5-6-7-8-12(4-2)9(15)13-11(17)14-10(12)16;/h3-8H2,1-2H3,(H2,13,14,15,16,17);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUAXLUDTCGASZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1(C(=O)NC(=NC1=O)[O-])CC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N2NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00162591 | |
| Record name | Hexethal sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144-00-3 | |
| Record name | Hexethal sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexethal sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4,5-trimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B229640.png)
![2-chloro-N-[2-[2-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B229653.png)
![2-[N-methyl-N-(3-nitrobenzyl)aminoethyl]pyridine](/img/structure/B229655.png)

![N-[2-(2-ethylidenehydrazino)-2-oxoethyl]benzamide](/img/structure/B229658.png)
![4-methoxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B229659.png)

![2-(3-methylphenoxy)-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B229663.png)
![2-[4-(Benzyloxy)butyl]-1,3-propanediol](/img/structure/B229666.png)


![Methyl 4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoate](/img/structure/B229671.png)
![N-(4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B229673.png)
![1-[(4-Fluoro-3-methylphenyl)sulfonyl]proline](/img/structure/B229675.png)
